3-((4-chlorophenyl)sulfonyl)-6-methoxy-N-(4-methoxybenzyl)quinolin-4-amine

Description

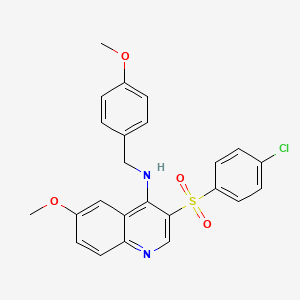

This quinoline derivative features a sulfonyl group at position 3 (4-chlorophenylsulfonyl), a methoxy substituent at position 6, and a 4-methoxybenzylamine group at position 3. The compound’s molecular formula is C₂₄H₂₀ClN₂O₄S, with a molecular weight of 483.94 g/mol.

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-methoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O4S/c1-30-18-7-3-16(4-8-18)14-27-24-21-13-19(31-2)9-12-22(21)26-15-23(24)32(28,29)20-10-5-17(25)6-11-20/h3-13,15H,14H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGZCORDJRACOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-6-methoxy-N-(4-methoxybenzyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl, methoxy, and benzylamine groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound. Safety measures are also crucial due to the potential hazards associated with the chemicals and reaction conditions used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((4-chlorophenyl)sulfonyl)-6-methoxy-N-(4-methoxybenzyl)quinolin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound. Substitution reactions can result in a wide variety of derivatives with different substituents on the quinoline core.

Scientific Research Applications

3-((4-chlorophenyl)sulfonyl)-6-methoxy-N-(4-methoxybenzyl)quinolin-4-amine has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-6-methoxy-N-(4-methoxybenzyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related quinoline derivatives:

Key Observations:

Methoxy groups (6-OCH₃ and 4-OCH₃ in the target compound) improve solubility compared to chloro or methyl substituents, as seen in .

Steric and Electronic Modifications :

- The 4-methoxybenzyl group in the target compound introduces steric bulk compared to smaller substituents like methylbenzyl (). This may influence target selectivity.

- Chloro substituents (e.g., 6-Cl in , 7-Cl in ) correlate with antibacterial activity but may reduce solubility .

Synthetic Yields :

- Reductive amination (used in ) achieves high yields (>90%), whereas Suzuki-Miyaura coupling (implied in ) often requires palladium catalysts and yields <70%.

Pharmacological Gaps :

- While analogs like and have demonstrated antibacterial and antimalarial activities, the target compound lacks direct bioactivity data. Its sulfonyl-methoxy combination warrants further testing for kinase or antimicrobial applications.

Biological Activity

3-((4-chlorophenyl)sulfonyl)-6-methoxy-N-(4-methoxybenzyl)quinolin-4-amine, a compound belonging to the quinoline family, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with several substituents:

- Chlorophenylsulfonyl group

- Methoxy group

- Methoxybenzylamine group

These functional groups contribute to its unique chemical properties and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can enhance cholinergic signaling.

- Urease : Inhibition can be beneficial in treating infections caused by urease-producing bacteria.

In vitro studies demonstrated strong inhibitory effects against these enzymes, suggesting potential applications in treating neurodegenerative diseases and infections .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have shown promising results. It is believed to induce apoptosis in cancer cells through various pathways, possibly involving the modulation of signaling cascades related to cell survival and proliferation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Binding to Enzymes : The compound may bind to active sites on enzymes like AChE, inhibiting their function.

- Receptor Interaction : Potential interaction with various receptors involved in cellular signaling pathways.

- Cellular Uptake : The presence of methoxy groups may enhance lipophilicity, facilitating cellular uptake and bioavailability.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Kumar et al. (2009) | Demonstrated anticancer activity in vitro against several cancer cell lines. |

| Omar et al. (1996) | Reported anti-inflammatory effects alongside antimicrobial activity. |

| Zhang et al. (2014) | Highlighted the compound's potential as an AChE inhibitor, showing IC50 values indicative of significant activity. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-((4-chlorophenyl)sulfonyl)-6-methoxy-N-(4-methoxybenzyl)quinolin-4-amine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including sulfonylation of the quinoline core, nucleophilic substitution for methoxy groups, and benzylamine coupling. Key steps:

- Quinoline core functionalization : Introduce the 4-chlorophenylsulfonyl group via sulfonation using chlorosulfonic acid (70–80°C, 6–8 hours) .

- Methoxy group installation : Methoxylation at the 6-position via SN2 displacement with sodium methoxide (reflux in methanol, 12 hours) .

- Benzylamine coupling : Use 4-methoxybenzylamine in the presence of a coupling agent like EDC/HOBt (room temperature, 24 hours) .

- Optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Final yield optimization requires controlled stoichiometry and inert atmospheres .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substituent positions and aromatic proton environments. Key signals:

- Methoxy groups at δ 3.8–4.0 ppm (singlets).

- Sulfonyl group absence of protons (validated by DEPT-135) .

- HRMS : Verify molecular weight (e.g., [M+H]+ calculated for C24H22ClN2O3S: 465.09; observed: 465.11) .

- X-ray crystallography : Resolve stereochemical ambiguities (if crystalline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different cell lines or model systems?

- Methodological Answer :

- Experimental Design :

- Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time).

- Include positive controls (e.g., known kinase inhibitors for kinase activity studies) .

- Data Analysis :

- Use dose-response curves (IC50/EC50) to compare potency.

- Apply statistical tests (e.g., ANOVA) to assess significance of inter-study variability .

- Mechanistic Follow-Up :

- Perform target engagement assays (e.g., thermal shift assays) to confirm direct binding .

Q. What computational strategies are employed to predict the binding affinity and selectivity of this compound against target enzymes (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets. Key parameters:

- Grid box centered on catalytic lysine residue.

- Scoring functions (e.g., MM/GBSA) to rank poses .

- QSAR Modeling :

- Train models on datasets of quinoline derivatives with known IC50 values.

- Validate predictive power using leave-one-out cross-validation .

- MD Simulations :

- Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å acceptable) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid :

- Skin contact: Wash with soap/water for 15 minutes.

- Eye exposure: Rinse with saline solution for 20 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.